molecular formula C22H24FN5O3 B14165694 ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate CAS No. 890092-91-8

ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B14165694
CAS No.: 890092-91-8
M. Wt: 425.5 g/mol
InChI Key: DFRQZNOBWGIVBH-UHFFFAOYSA-N
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Description

Ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the indole ring, while reduction can lead to the formation of amines or hydrazines .

Scientific Research Applications

Ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
  • 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide

Uniqueness

Ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

890092-91-8

Molecular Formula

C22H24FN5O3

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 3-[[4-(2-fluorophenyl)piperazin-1-yl]diazenyl]-5-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C22H24FN5O3/c1-3-31-22(29)21-20(16-14-15(30-2)8-9-18(16)24-21)25-26-28-12-10-27(11-13-28)19-7-5-4-6-17(19)23/h4-9,14,24H,3,10-13H2,1-2H3

InChI Key

DFRQZNOBWGIVBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)N=NN3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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